molecular formula C18H27NO4 B11506340 1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide

1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide

Cat. No.: B11506340
M. Wt: 321.4 g/mol
InChI Key: VJLSIEZHWBQJFT-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopentane ring, a dimethoxyphenyl group, and a hydroxy-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Hydroxy-Methylpropan-2-yl Group: This group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C18H27NO4/c1-17(2,12-20)19-16(21)18(9-5-6-10-18)13-7-8-14(22-3)15(11-13)23-4/h7-8,11,20H,5-6,9-10,12H2,1-4H3,(H,19,21)

InChI Key

VJLSIEZHWBQJFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1(CCCC1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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